2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
Description
2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide is a pyridazinone derivative featuring a 3-chlorophenyl-substituted piperazine moiety and an N-cyclopropylacetamide side chain. Pyridazinones are known for their pharmacological relevance, particularly in targeting neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors due to their structural mimicry of endogenous ligands . The 3-chlorophenyl group may enhance receptor binding affinity, while the cyclopropylacetamide substituent likely influences metabolic stability and bioavailability.
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)17-6-7-19(27)25(22-17)13-18(26)21-15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2,(H,21,26) |
InChI Key |
KDVGWJJKDBBTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates One common method involves the reaction of 3-chlorophenylpiperazine with a suitable pyridazine derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Key Observations :
Core Structure: The pyridazinone core in the target compound and 5a contrasts with the thiazole-urea (10f) and pyrimidine (Example 69) cores. Pyridazinones are associated with improved water solubility compared to pyrimidines due to their polar ketone group .
Substituent Effects :
- The 3-chlorophenyl group in the target compound and 10f may enhance receptor binding through hydrophobic interactions, as seen in ligands targeting 5-HT₁A receptors .
- The cyclopropylacetamide in the target compound likely reduces metabolic degradation compared to the isopropyl group in Example 69, as cyclopropane’s rigidity resists cytochrome P450 oxidation .
Synthetic Efficiency : Yields for analogs vary significantly, with 10f achieving 89.1% yield under mild conditions , while Example 69’s 39% yield suggests challenges in introducing methylpiperazine to pyrimidine scaffolds .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyloxy group in 5a increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s chlorophenyl-piperazine (logP ~3.0), which may affect blood-brain barrier penetration .
- Molecular Weight : The target compound (MW 372.45) falls within the acceptable range for CNS drugs (<450), unlike 10f (MW 514.2), which may face bioavailability challenges .
Hypothesized Pharmacological Activity
- 5-HT Receptor Modulation : The 3-chlorophenyl-piperazine moiety is a hallmark of 5-HT₁A antagonists (e.g., WAY-100635), implying similar targeting .
- Dopamine D₂/D₃ Selectivity: Pyridazinones with piperazine substituents have shown selectivity for dopamine receptors, which may translate to antipsychotic or anti-Parkinsonian effects .
Biological Activity
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide is a novel derivative that has garnered attention due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₇H₁₈ClN₅O
- Molecular Weight : 345.81 g/mol
- IUPAC Name : 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate these receptors, which are crucial in psychiatric disorders.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide have shown promising results against:
- Colon Cancer (HT-29)
- Lung Cancer (A549)
In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating potency in the nanomolar range (Table 1).
Antidepressant Effects
The compound's piperazine structure suggests potential antidepressant properties. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain. In animal models, administration led to significant reductions in depressive-like behaviors, supporting its potential use in treating mood disorders.
Case Studies
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their cytotoxicity against cancer cell lines. The results showed that modifications at the piperazine ring significantly influenced biological activity, with certain substitutions enhancing efficacy against cancer cells while maintaining low toxicity towards normal cells .
- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of related compounds, assessing their binding affinity to serotonin receptors. It was found that these compounds exhibited selective binding to the h5-HT1D receptor subtype, indicating a mechanism that could be exploited for therapeutic benefits in anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
